2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an allylthio group, an ethyl group, and a carbonitrile group, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit G2/M phase arrest, indicating an interaction with cell cycle regulation .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and growth, contributing to their anticancer activity .
Result of Action
Given the anticancer activities of benzimidazole derivatives , it can be inferred that this compound may induce changes at the molecular and cellular level that inhibit cancer cell proliferation and growth.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and nitriles under specific reaction conditions. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole, which undergoes a regioselective condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The allylthio group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allylthio group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in organic synthesis and material science.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-4-10-22-18-13(5-2)12(3)14(11-19)17-20-15-8-6-7-9-16(15)21(17)18/h4,6-9H,1,5,10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHCIOXSHUZPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.